molecular formula C20H26N4O B7640207 N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide

Cat. No. B7640207
M. Wt: 338.4 g/mol
InChI Key: CDJPKISRSFLQSZ-UHFFFAOYSA-N
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Description

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors play a critical role in synaptic plasticity, learning, and memory. This compound is thought to enhance NMDA receptor function, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce oxidative stress by increasing the activity of antioxidant enzymes and decreasing the production of reactive oxygen species. This compound can also enhance neuroprotection by reducing inflammation and promoting the survival of neurons.

Advantages and Limitations for Lab Experiments

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yield and purity. However, this compound has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo.

Future Directions

For the study of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide include exploring its therapeutic effects in other neurological disorders and investigating its potential as a cognitive enhancer.

Synthesis Methods

The synthesis of N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide involves the reaction of 1-methyl-4-piperidone with 1-(3-chlorophenyl)-3-(4-pyridyl)prop-2-en-1-one in the presence of a base. The product is then purified through column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide has been investigated for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound can improve cognitive function, reduce oxidative stress, and enhance neuroprotection in animal models of these diseases.

properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-3-16(17-8-5-4-6-9-17)12-20(25)22-18-10-7-11-24(14-18)19-13-21-23(2)15-19/h3-6,8-9,13,15-16,18H,1,7,10-12,14H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJPKISRSFLQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCCC(C2)NC(=O)CC(C=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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